molecular formula C9H9NO2 B14245869 3-[(1S)-1,2-Dihydroxyethyl]benzonitrile CAS No. 212374-03-3

3-[(1S)-1,2-Dihydroxyethyl]benzonitrile

Cat. No.: B14245869
CAS No.: 212374-03-3
M. Wt: 163.17 g/mol
InChI Key: DTBZIKXQEKAHFC-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(1S)-1,2-Dihydroxyethyl]benzonitrile is an organic compound with the molecular formula C9H9NO2 It is characterized by the presence of a benzonitrile group attached to a 1,2-dihydroxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1S)-1,2-Dihydroxyethyl]benzonitrile can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . The reaction conditions typically involve the use of an ionic liquid as a co-solvent and catalyst, which simplifies the separation process and eliminates the need for metal salt catalysts .

Industrial Production Methods

Industrial production of this compound often employs green chemistry principles to minimize environmental impact. The use of ionic liquids as recycling agents and catalysts is a notable advancement in this regard . These methods not only improve yield and efficiency but also reduce the production of hazardous waste.

Chemical Reactions Analysis

Types of Reactions

3-[(1S)-1,2-Dihydroxyethyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include quinones, primary amines, ethers, and esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(1S)-1,2-Dihydroxyethyl]benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of dyes, pesticides, and advanced coatings.

Mechanism of Action

The mechanism of action of 3-[(1S)-1,2-Dihydroxyethyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the dihydroxyethyl group allows for hydrogen bonding and other interactions that influence its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(1S)-1-Hydroxyethyl]benzonitrile
  • 3,4-Dihydroxybenzonitrile
  • 4-Hydroxy-3-methoxybenzonitrile

Uniqueness

3-[(1S)-1,2-Dihydroxyethyl]benzonitrile is unique due to the presence of both hydroxyl groups on the ethyl substituent, which enhances its reactivity and potential for forming hydrogen bonds. This structural feature distinguishes it from similar compounds and contributes to its diverse range of applications .

Properties

CAS No.

212374-03-3

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

3-[(1S)-1,2-dihydroxyethyl]benzonitrile

InChI

InChI=1S/C9H9NO2/c10-5-7-2-1-3-8(4-7)9(12)6-11/h1-4,9,11-12H,6H2/t9-/m1/s1

InChI Key

DTBZIKXQEKAHFC-SECBINFHSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[C@@H](CO)O)C#N

Canonical SMILES

C1=CC(=CC(=C1)C(CO)O)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.